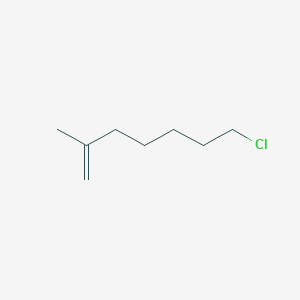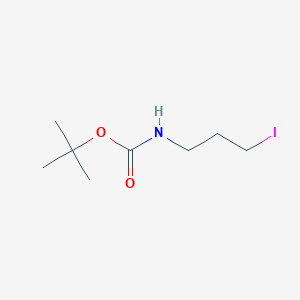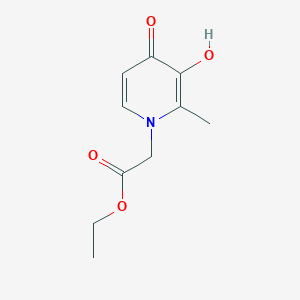
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate
描述
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is a chemical compound with various potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in inflammation and cancer, the modulation of immune responses, and the disruption of viral replication. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-viral activities. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. However, its toxicity and pharmacokinetics have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its pharmacological activities have been well characterized. However, its limitations include its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
未来方向
There are several future directions for the research on Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate. One of the most important directions is the evaluation of its safety and efficacy in humans. This will require further studies on its toxicity, pharmacokinetics, and pharmacodynamics. Another direction is the optimization of its pharmacological activities through the synthesis of analogs and derivatives. This may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Additionally, the use of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate as a tool compound for the study of biological pathways and mechanisms may provide valuable insights into the development of new therapeutic strategies.
科学研究应用
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has various potential applications in scientific research. One of the most promising applications is in the field of drug discovery and development. Pyridine derivatives have been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been found to exhibit similar activities, making it a potential lead compound for the development of new drugs.
属性
CAS 编号 |
188123-20-8 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9(13)6-11-5-4-8(12)10(14)7(11)2/h4-5,14H,3,6H2,1-2H3 |
InChI 键 |
FLXGSVFXJCOFHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
规范 SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
同义词 |
1(4H)-Pyridineacetic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
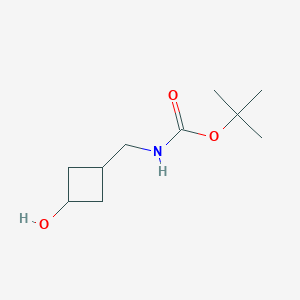
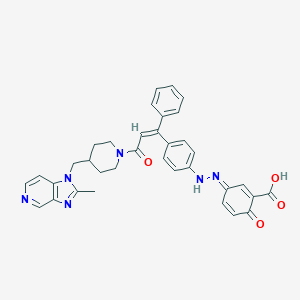

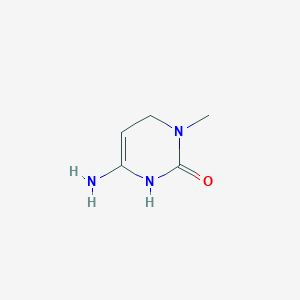
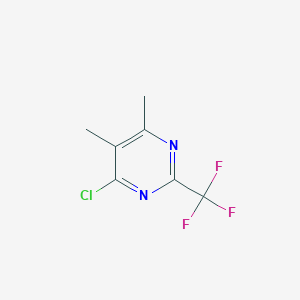
![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
